molecular formula C17H17BrN2O2 B1389939 N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide CAS No. 1138443-14-7

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide

Cat. No. B1389939
M. Wt: 361.2 g/mol
InChI Key: UQTWUVUGDDEVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide is a specialty product used for proteomics research . It has a molecular formula of C17H17BrN2O2 and a molecular weight of 361.23 .


Molecular Structure Analysis

The molecular structure of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide is defined by its molecular formula, C17H17BrN2O2 . This indicates that the molecule is composed of 17 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms. Unfortunately, the specific arrangement of these atoms in the molecule (i.e., the molecular structure) was not found in the search results.

properties

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-12-17(22)20-15-9-7-14(8-10-15)19-16(21)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTWUVUGDDEVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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